3,4,5,6-Tetrafluoropyridine-2-carbonitrile

説明

3,4,5,6-Tetrafluoropyridine-2-carbonitrile is a perfluorinated heteroaromatic compound . It reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives . It also reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .

Synthesis Analysis

3,4,5,6-Tetrafluoropyridine-2-carbonitrile and 3,5-dichloro-4,6-difluoropyridine-2-carbonitrile can be obtained by heating 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride . Reduction of the tetrafluorocompound with Raney alloy–aqueous formic acid yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde .Molecular Structure Analysis

The molecular formula of 3,4,5,6-Tetrafluoropyridine-2-carbonitrile is C6F4N2 . It has a molecular weight of 176.07 .Chemical Reactions Analysis

3,4,5,6-Tetrafluoropyridine-2-carbonitrile reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives . It also reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .Physical And Chemical Properties Analysis

3,4,5,6-Tetrafluoropyridine-2-carbonitrile has a melting point of 66-68 °C and a predicted boiling point of 166.1±35.0 °C . Its predicted density is 1.56±0.1 g/cm3 . The compound is a white crystalline powder .科学的研究の応用

Synthesis and Chemical Properties

3,4,5,6-Tetrafluoropyridine-2-carbonitrile exhibits interesting chemical properties and has been the subject of various synthetic studies. For instance, Banks et al. (1974) reported its synthesis from 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride. The compound, when reduced, yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, which can further react to produce 3,4,5,6-tetrafluoropyridine-2-carboxylic acid and 3,4,5,6-tetrafluoropyridine-2-carboxamide (Banks, Haszeldine, Legge, & Rickett, 1974).

Structural and Energetic Properties

Chapyshev et al. (2017) explored the structure and energetic properties of tetraazidopyridine-4-carbonitrile, synthesized via nucleophilic substitution of fluorine atoms in 2,3,5,6-tetrafluoropyridine-4-carbonitrile. This study highlights the compound's potential in energetic material applications (Chapyshev, Korchagin, Ganin, & Ushakov, 2017).

Photopolymerization Processes

The derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, including related compounds, have been investigated for their application in photopolymerization processes. Ortyl et al. (2019) found that these derivatives exhibit high sensitivity and can be used as fluorescent sensors in different monomers' photopolymerization processes. This study suggests their potential use in dual roles as sensors and co-initiators for photopolymerization (Ortyl, Fiedor, Chachaj-Brekiesz, Pilch, Hola, & Galek, 2019).

Corrosion Inhibition

Research into the corrosion inhibition properties of pyridine derivatives, including those related to 3,4,5,6-Tetrafluoropyridine-2-carbonitrile, has shown promising results. Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazole pyridine derivatives on copper in hydrochloric acid, revealing the potential of these compounds in corrosion inhibition applications (Sudheer & Quraishi, 2015).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of pyridine-3-carbonitrile have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Radwan, Alminderej, and Awad (2020) found that some of these compounds displayed potent anticancer activities, particularly against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).

Safety And Hazards

The compound is classified as an irritant under the GHS classification . It has hazard statements H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

特性

IUPAC Name |

3,4,5,6-tetrafluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFHRSUUAGJYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=N1)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625801 | |

| Record name | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5,6-Tetrafluoropicolinonitrile | |

CAS RN |

41793-83-3 | |

| Record name | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

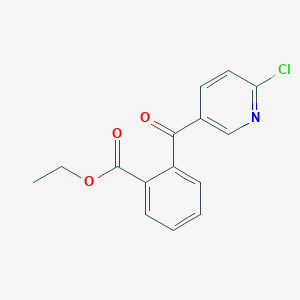

![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)